4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine
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Overview
Description
4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a phenoxyazetidinyl group and a propan-2-yl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene with an imine to form the azetidinone ring . The phenoxy group can be introduced through nucleophilic substitution reactions, while the pyrimidine ring can be constructed using various cyclization reactions involving appropriate precursors . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyazetidinyl group can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. This compound may also interact with DNA or RNA, affecting gene expression and protein synthesis . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4-(3-Phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine can be compared with other azetidinone and pyrimidine derivatives:
2-Azetidinones: These compounds share the azetidinone ring but differ in their substituents and biological activities.
Pyrimidine Derivatives: Compounds like 6-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol have similar pyrimidine cores but different substituents, leading to varied applications and properties.
Phenoxy Derivatives: Compounds with phenoxy groups, such as 4-(Azetidin-1-ylsulfonyl)phenylboronic acid, exhibit different reactivity and biological activities due to their distinct functional groups.
Properties
IUPAC Name |
4-(3-phenoxyazetidin-1-yl)-6-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12(2)15-8-16(18-11-17-15)19-9-14(10-19)20-13-6-4-3-5-7-13/h3-8,11-12,14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFSBHZJUDUDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CC(C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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